molecular formula C23H24N4O3 B2509624 N-(2-ethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1185082-72-7

N-(2-ethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No.: B2509624
CAS No.: 1185082-72-7
M. Wt: 404.47
InChI Key: DOWAIGTWWHBXOJ-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • The synthesis of 5H-pyrimido[5,4-b]indole derivatives involves reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides, leading to the formation of various compounds such as 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which undergo further alkylation (Shestakov et al., 2009).
  • A new series of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives have been synthesized from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate through intramolecular cyclization, forming target ring systems and leading to the development of compounds with potential chemical and pharmaceutical significance (Kaptı et al., 2016).

Antimicrobial and Antifungal Applications

  • Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives synthesized from naproxenoyl chloride have shown significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole. This suggests a potential application in the development of new antimicrobial agents (Helal et al., 2013).
  • Synthesized compounds like 2-{3-(4-Substitutedbenzyl)-4-[2-(1H-indol-3-yl)ethyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-N ′ -(arylmethylene)acetohydrazides and related derivatives have displayed variable growth inhibition effects on gram-positive and gram-negative bacterial strains, indicating their potential as novel antimicrobial agents (Bektaş et al., 2010).

Anticancer and Antiviral Applications

  • The compound 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has been investigated as a new inhibitor of hepatitis B, showing nanomolar inhibitory activity against Hepatitis B virus (HBV) in vitro. This suggests potential applications in the development of antiviral therapies (Ivashchenko et al., 2019).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-3-30-19-7-5-4-6-16(19)13-24-20(28)10-11-27-14-25-21-17-12-15(2)8-9-18(17)26-22(21)23(27)29/h4-9,12,14,26H,3,10-11,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWAIGTWWHBXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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